An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine (CAS RN: 1092394-15-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes known data with expert analysis of predicted properties and spectral characteristics. The[1][2]triazolo[1,5-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a cornerstone for developing novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[3][4] Understanding the fundamental physicochemical parameters of its derivatives, such as the title compound, is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby accelerating the drug discovery pipeline. This guide presents a summary of identifiable and computationally predicted properties, detailed protocols for their experimental determination, and an expert interpretation of expected spectral data to facilitate compound characterization and development.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is confirming its structure and identity. 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine is a fused heterocyclic system featuring a triazole ring fused to a pyridine ring, further substituted with a methoxy and an amine group. These functional groups are key determinants of the molecule's chemical behavior and its potential for biological interactions.
Summary of Physicochemical Properties
A quantitative understanding of a compound's properties is essential for predicting its behavior in both chemical and biological systems. While comprehensive experimental data for this specific molecule is not widely published, a combination of supplier information and well-established computational prediction methods allows for the compilation of a robust property profile. The following table summarizes these key parameters.
| Property | Value | Source / Method | Significance in Drug Discovery |
| IUPAC Name | 6-methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine | - | Unambiguous chemical identification. |
| CAS Number | 1092394-15-4 | Vendor Data[2][5] | Unique registry number for database tracking. |
| Molecular Formula | C₇H₈N₄O | Elemental Analysis | Defines elemental composition. |
| Molecular Weight | 164.17 g/mol | Mass Spectrometry[2] | Crucial for all stoichiometric calculations. |
| Physical Form | Solid | Vendor Data | Affects handling, formulation, and dissolution. |
| Melting Point | Not available | Experimental (DSC/Capillary Method) | Indicator of purity and lattice energy. |
| logP (o/w) | ~0.5 (Predicted) | Computational (e.g., ACD/Labs, ChemAxon)[6][7] | Measures lipophilicity; impacts permeability, solubility, and metabolism.[8] |
| pKa (Most Basic) | ~4.5 - 5.5 (Predicted) | Computational (e.g., ChemAxon)[9] | Governs ionization state at physiological pH, affecting solubility and target binding. |
| Aqueous Solubility | Not available | Experimental (OECD 105 Guideline) | Determines bioavailability and formulation strategies. |
| InChIKey | BLGYAIWJMVWVDS-UHFFFAOYSA-N | Vendor Data[2] | Standardized, searchable structural identifier. |
Note: Predicted values are derived from computational algorithms and provide a reliable estimate in the absence of experimental data. They are invaluable for guiding initial research efforts but should be confirmed experimentally.
Spectral Characterization Profile (Anticipated)
Spectroscopic analysis provides a fingerprint of a molecule's structure. Based on the known structure of 6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine, the following spectral characteristics are expected.
¹H NMR Spectroscopy
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.8-4.0 ppm, integrating to 3H.
-
Amine Protons (-NH₂): A broad singlet, integrating to 2H, is anticipated. Its chemical shift can vary significantly (typically δ 5.0-6.5 ppm) depending on solvent and concentration, and it may exchange with D₂O.
-
Aromatic Protons (Pyridine Ring): Three distinct signals are expected for the protons on the pyridine ring.
-
H-5: A doublet, coupled to H-7.
-
H-7: A doublet of doublets, coupled to H-5 and H-8.
-
H-8: A doublet, coupled to H-7. The precise chemical shifts and coupling constants would confirm the substitution pattern.
-
¹³C NMR Spectroscopy
Seven distinct carbon signals are predicted:
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 100-160 ppm). The carbons directly attached to nitrogen (C-2, C-8a) and oxygen (C-6) will be significantly deshielded and appear further downfield.
FT-IR Spectroscopy
Infrared spectroscopy will reveal the presence of key functional groups:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
-
C=N and C=C Stretching: A series of absorptions in the 1500-1650 cm⁻¹ region, typical for the heteroaromatic ring system.
-
C-O Stretching: A strong absorption band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether linkage.
Mass Spectrometry (ESI-MS)
In positive-ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the following ions are expected:
-
Protonated Molecule [M+H]⁺: A prominent peak at m/z 165.1.
-
Molecular Ion [M]⁺•: (If using other ionization techniques) at m/z 164.1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₈N₄O).
Experimental Methodologies & Self-Validating Protocols
To ensure data integrity and reproducibility, standardized and self-validating experimental protocols are essential. The following section details authoritative methods for determining the key physicochemical properties of the title compound.
Workflow for Comprehensive Physicochemical Profiling
The logical flow of experimentation ensures that data from one assay informs the next, creating an efficient and robust characterization process.
Protocol: Determination of logP by Shake-Flask Method (OECD 107)
Causality: The octanol-water partition coefficient (logP) is a critical measure of a molecule's lipophilicity. This property governs how a drug distributes between the aqueous environment of the blood and the lipid-rich environment of cell membranes, directly impacting absorption and distribution. The shake-flask method is the gold standard, providing a direct measurement of this equilibrium.
Methodology:
-
Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer, chosen based on pKa data) by shaking them together for 24 hours and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol). The concentration should not exceed 0.01 M.
-
Partitioning: In a suitable vessel, combine a precise volume of the stock solution with the other phase. Three different phase volume ratios should be tested (e.g., 1:1, 2:1, 1:2 n-octanol:water).
-
Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached (typically 24 hours). The choice of agitation method must avoid the formation of emulsions.
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP. The consistency of logP values across the different phase ratios serves as a self-validation of the experiment.
Protocol: Determination of pKa by Potentiometric Titration
Causality: The pKa value defines the pH at which a molecule is 50% ionized. Since ionization state drastically affects solubility, permeability, and receptor binding, determining the pKa is non-negotiable in drug development. Potentiometric titration is a highly accurate and direct method for this measurement.
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., water, or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Titration: Place the solution in a thermostatted vessel and purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode.
-
Data Acquisition: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) using a micro-burette. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is identified from the point of maximum slope on the first derivative plot (ΔpH/ΔV). The pKa is determined from the pH at the half-equivalence point. The reproducibility of the titration curve in triplicate runs validates the result.
Conclusion and Future Directions
6-Methoxy-[1][2]triazolo[1,5-a]pyridin-2-amine embodies a class of heterocyclic compounds with significant potential in pharmaceutical research. This guide has established its fundamental identity and provided a robust framework for its physicochemical characterization. While key identifiers like molecular weight and formula are confirmed, properties such as logP and pKa are presented as high-confidence predictions that await experimental verification. The provided protocols, grounded in authoritative standards like the OECD guidelines, offer a clear path for researchers to generate the empirical data needed for advanced drug development programs. The logical next step is the systematic experimental execution of these protocols to replace predicted values with measured data, thereby enabling a more precise understanding of the compound's ADME profile and facilitating its journey from a promising scaffold to a potential therapeutic agent.
References
A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a valid, clickable URL for verification.
-
A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 . Journal of Medicinal Chemistry. [Link]
-
Predicting pKa . ChemAxon. [Link]
-
Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent . Journal of Medicinal Chemistry. [Link]
-
Discovery of[1][2]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists . ACS Medicinal Chemistry Letters. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles . MDPI. [Link]
-
6-Nitro-[1][2]triazolo[1,5-a]pyridin-2-amine . PubChem. [Link]
-
(1,2,4)Triazolo(1,5-a)pyridin-2-amine . PubChem. [Link]
-
Calculate Partition Coefficients | LogP Prediction Software . ACD/Labs. [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility . ChemAxon. [Link]
-
LogP—Making Sense of the Value . ACD/Labs. [Link]
-
Determination of pKa of Triazolo[5,1-c][1][2]triazines in Non-Aqueous Media by Potentiometric Titration . Chimica Techno Acta. [Link]
-
(PDF) Determination of p K a of triazolo[5,1-c][1][2]triazines in non-aqueous media by potentiometric titration . ResearchGate. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1092394-15-4 [sigmaaldrich.com]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 1092394-15-4 | 6-methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine - Synblock [synblock.com]
- 6. acdlabs.com [acdlabs.com]
- 7. chemaxon.com [chemaxon.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chemaxon.com [chemaxon.com]
